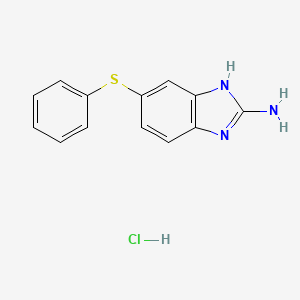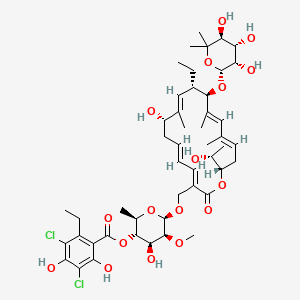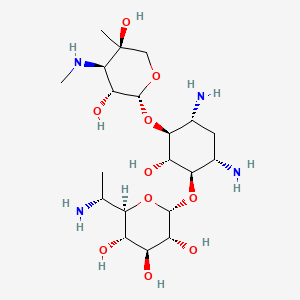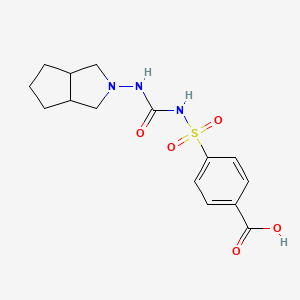
Lamivudine Impurity G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamivudine Impurity G, also known as 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one, is a compound related to Lamivudine . Lamivudine is a reverse transcriptase inhibitor used to treat HIV and hepatitis B infections .
Molecular Structure Analysis
The molecular formula of Lamivudine Impurity G is C8H11N3O4S, and its molecular weight is 245.3 . The IUPAC name is 4-Amino-1-((2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one .Applications De Recherche Scientifique
Anti-Retroviral Drug Delivery Systems
Lamivudine has been used in the development of novel anti-retroviral drug delivery systems. Specifically, it has been conjugated and loaded with other anti-HIV drugs onto G2 dendrimers, a type of nano-biopolymer . These nano-constructs have shown significant decrease in retroviral activity without any cell toxicity .
Treatment of HIV and Hepatitis B
Lamivudine is an effective anti-HIV pharmaceutical that is used for therapeutic purposes or prevention of HIV/AIDS . It has also been successfully applied to treat other viral diseases such as chronic Hepatitis B .
Prevention of HBV Reactivation in Chemotherapy
Patients with HBV infections who receive anticancer chemotherapy can face life-threatening complications due to HBV reactivation. Lamivudine is used, along with other antiretrovirals, to prevent the reactivation of the Hepatitis B virus during and after chemotherapy .
Sensitizing Cancer Cells to Chemotherapy
Lamivudine has been shown to sensitize cancer cells to chemotherapy . This means that it can enhance the effectiveness of chemotherapy in treating cancer.
Environmental Risk Assessment
Lamivudine has been studied for its environmental impacts as an emerging contaminant. Ecotoxicity bioassays have been employed to assess the environmental threat lamivudine poses to aquatic fauna and flora .
Degradation of Pharmaceutical Contaminants
Lamivudine has been used in the study of advanced oxidation processes (AOP) for the degradation of pharmaceutical contaminants, such as antiretrovirals, in the environment .
Potential Anti-COVID-19 Applications
Recent reports have proposed that Lamivudine might be repurposed against SARS-CoV-2 in the context of the COVID-19 pandemic . In silico docking evidence suggests that Lamivudine may bind and possibly work as an inhibitor of the SARS-CoV-2 RdRp RNA polymerase .
Formulation of Solid Lipid Nanoparticles
Lamivudine has been used in the formulation of solid lipid nanoparticles (SLNs), which are a type of drug delivery system .
Mécanisme D'action
Target of Action
Lamivudine Impurity G, also known as Lamivudine Sulfoxide or Lamivudine S-Oxide, is an impurity of the antiviral drug Lamivudine . The primary targets of Lamivudine are HIV reverse transcriptase and HBV polymerase . These enzymes are crucial for the replication of HIV and HBV viruses, respectively .
Mode of Action
Lamivudine is a synthetic nucleoside analogue that is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the viruses .
Biochemical Pathways
Lamivudine undergoes anabolic phosphorylation by intracellular kinases to form its active metabolite, lamivudine 5’-triphosphate . This active metabolite prevents HIV-1 and HBV replication by competitively inhibiting viral reverse transcriptase and terminating proviral DNA chain extension .
Pharmacokinetics
Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults . Lamivudine is widely distributed into total body fluid . About 70% of an oral dose is eliminated renally as unchanged drug . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .
Result of Action
The result of Lamivudine’s action is the inhibition of the replication of HIV-1 and HBV . By incorporating into the viral DNA and causing chain termination, it prevents the viruses from multiplying and spreading .
Action Environment
The action of Lamivudine can be influenced by various environmental factors. For instance, the pH level can affect the absorption of the drug . Furthermore, the presence of other drugs can also impact the effectiveness of Lamivudine. For example, trimethoprim increases the area under the curve (AUC) and decreases the renal clearance of Lamivudine .
Safety and Hazards
While specific safety and hazard information for Lamivudine Impurity G is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam when handling similar compounds .
Propriétés
IUPAC Name |
4-amino-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMQAXFNQNADRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lamivudine sulfoxide, (R)- | |
Q & A
Q1: What is the significance of synthesizing 2'-fluoro-3'-thiacytidine (F-3TC) isomers using Lamivudine sulfoxide as a starting material?
A1: The research highlights the use of Lamivudine sulfoxide as a starting material for synthesizing (2′S)-F-3TC and (2′R)-F-3TC, novel oxathiolanyl nucleosides with a fluorine atom in the sugar backbone []. This is significant because:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,16-Dioxa-2-azabicyclo[11.2.1]hexadec-1-en-8-one,10-[(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)oxy]-6-ethyl-4,5-dihydroxy-3,5,9,11,13,15-hexamethyl-12-[[3,4,6-trideoxy-3-(dimethylamino)-b-D-xylo-hexopyranosyl]oxy]-,(1Z,3R,4R,5S,6R,9R,10S,11S,12R,13R,15R)-](/img/structure/B601488.png)






![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B601503.png)